![molecular formula C15H26O3 B1257358 (3beta,9beta)-7-Drimene-3,11,12-triol CAS No. 101470-79-5](/img/structure/B1257358.png)
(3beta,9beta)-7-Drimene-3,11,12-triol
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Overview
Description
(3beta, 9beta)-7-Drimene-3, 11, 12-triol belongs to the class of organic compounds known as cyclic alcohols and derivatives. These are organic compounds containing an aliphatic ring substituted with at least one hydroxyl group (3beta, 9beta)-7-Drimene-3, 11, 12-triol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, (3beta, 9beta)-7-drimene-3, 11, 12-triol is primarily located in the cytoplasm. Outside of the human body, (3beta, 9beta)-7-drimene-3, 11, 12-triol can be found in mushrooms. This makes (3beta, 9beta)-7-drimene-3, 11, 12-triol a potential biomarker for the consumption of this food product.
Scientific Research Applications
Isodrimenediol as a Microbial Metabolite and Intermediate in Drimane Biosynthesis
Research has identified Isodrimenediol, a microbial metabolite from Polyporus arcularius, which co-produces 7-drimene-3,11,12-triol. This suggests its role as an intermediate in the biosynthesis of drimane-type structures (Fleck et al., 1996).
Role in Steroid Synthesis
Studies have explored the synthesis of cholestane-3,5,6-triol stereoisomers, illustrating the importance of such compounds in understanding the synthesis and biological functions of oxysterols (Zhao et al., 2007).
Metabolism in the Pituitary
Research has shown that in the male rat pituitary, similar compounds like 5alpha-androstane-3beta, 17beta-diol are extensively metabolized into various triols, highlighting the metabolic pathways and potential biological roles of these compounds (Guiraud et al., 1979).
Discovery in Natural Products
Drimane-type sesquiterpenes, similar in structure, have been identified in natural products like the bark of Taxus yunnanensis. These discoveries are crucial for understanding the chemical diversity and potential applications of these compounds in various fields (Nguyen et al., 2003).
Inhibitory Activities and Biological Functions
The investigation of compounds like 5alpha-androstane-3beta,17beta-diol has led to discoveries about their inhibitory activities and possible biological roles, although these roles are not yet fully understood (Guiraud et al., 1979).
properties
CAS RN |
101470-79-5 |
---|---|
Product Name |
(3beta,9beta)-7-Drimene-3,11,12-triol |
Molecular Formula |
C15H26O3 |
Molecular Weight |
254.36 g/mol |
IUPAC Name |
5,6-bis(hydroxymethyl)-1,1,4a-trimethyl-2,3,4,5,8,8a-hexahydronaphthalen-2-ol |
InChI |
InChI=1S/C15H26O3/c1-14(2)12-5-4-10(8-16)11(9-17)15(12,3)7-6-13(14)18/h4,11-13,16-18H,5-9H2,1-3H3 |
InChI Key |
FLJVCTAWIDPKTG-UHFFFAOYSA-N |
SMILES |
CC1(C(CCC2(C1CC=C(C2CO)CO)C)O)C |
Canonical SMILES |
CC1(C(CCC2(C1CC=C(C2CO)CO)C)O)C |
melting_point |
165-166°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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